N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride

Description

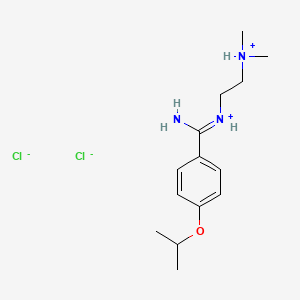

N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride is a benzamidine derivative characterized by its isopropoxy-substituted aromatic ring and a dimethylaminoethyl side chain. The dihydrochloride salt enhances its water solubility, making it suitable for applications in aqueous systems.

Properties

CAS No. |

66842-89-5 |

|---|---|

Molecular Formula |

C14H25Cl2N3O |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

2-[amino-(4-propan-2-yloxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C14H23N3O.2ClH/c1-11(2)18-13-7-5-12(6-8-13)14(15)16-9-10-17(3)4;;/h5-8,11H,9-10H2,1-4H3,(H2,15,16);2*1H |

InChI Key |

BALBWZSTJOZRJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Azoamidine Derivatives (Polymerization Initiators)

The European Patent Application (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) as water-soluble radical initiators for polymerization . Key comparisons include:

Key Differences :

- Functional Groups : The target compound lacks the azo (-N=N-) linkage critical for radical generation in polymerization initiators, suggesting distinct reactivity. Its isopropoxy group may confer steric hindrance compared to phenyl or hydroxyphenyl substituents in analogs.

- Solubility: All compounds share dihydrochloride salt formation, but the dimethylaminoethyl side chain in the target compound may enhance solubility in polar solvents relative to purely aromatic analogs.

Amidino-Benzene Derivatives (Bioactive Molecules)

Benzamidine derivatives are known for protease inhibition (e.g., thrombin inhibitors). For example, 4-(dimethylamino)benzohydrazide derivatives exhibit antimicrobial and anticancer activity due to their ability to chelate metal ions or disrupt enzyme function .

Key Differences :

- Bioactivity: The amidine group in the target compound may favor interactions with proteases, whereas hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) are more suited for metal-binding roles.

- Synthetic Utility : The target compound’s dihydrochloride salt contrasts with neutral hydrazide derivatives, impacting pharmacokinetic properties like membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.